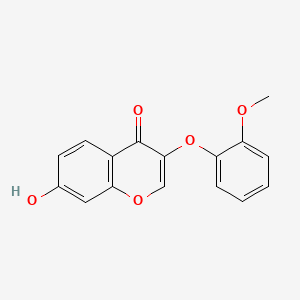

7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-hydroxy-3-(2-methoxyphenoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-19-12-4-2-3-5-13(12)21-15-9-20-14-8-10(17)6-7-11(14)16(15)18/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZACKYMYCASXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160427 | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137988-01-3 | |

| Record name | 7-Hydroxy-3-(2-methoxyphenoxy)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137988-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Allan-Robinson Condensation Followed by Ullmann Coupling

The Allan-Robinson condensation is a cornerstone for synthesizing chromen-4-ones. This method involves reacting a 2-hydroxyacetophenone derivative with an aromatic anhydride under basic conditions. For the target compound, the synthesis proceeds as follows:

Step 1: Synthesis of 7-Hydroxy-4H-Chromen-4-One

2,5-Dihydroxyacetophenone is condensed with benzoic anhydride in the presence of sodium acetate, yielding 7-hydroxy-4H-chromen-4-one. The reaction mechanism involves keto-enol tautomerism and cyclization, with the 5-hydroxy group of the acetophenone becoming the 7-hydroxy group in the chromone.

Step 2: Bromination at Position 3

Electrophilic bromination introduces a bromine atom at position 3. Using N-bromosuccinimide (NBS) in carbon tetrachloride with a catalytic amount of FeBr3 achieves regioselective substitution at the activated 3-position.

Step 3: Ullmann Coupling with 2-Methoxyphenol

The brominated intermediate undergoes Ullmann coupling with 2-methoxyphenol. Copper(I) iodide, cesium carbonate, and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C facilitate the formation of the aryl ether bond.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Benzoic anhydride, NaOAc, 140°C | 68% |

| 2 | NBS, FeBr3, CCl4, reflux | 75% |

| 3 | CuI, Cs2CO3, DMF, 120°C | 62% |

Direct Cyclization with Pre-Formed Phenoxy Substituent

An alternative route introduces the 2-methoxyphenoxy group during cyclization. This method employs a substituted 2-hydroxyacetophenone derivative bearing the phenoxy group at position 3.

Synthesis of 3-(2-Methoxyphenoxy)-2,5-Dihydroxyacetophenone

2,5-Dihydroxyacetophenone is reacted with 2-methoxyiodobenzene in a Ullmann coupling to install the phenoxy group. Subsequent cyclization with acetic anhydride forms the chromen-4-one core.

Advantages and Limitations

Nucleophilic Aromatic Substitution on Halogenated Chromenone

A halogen atom at position 3 serves as a leaving group for nucleophilic substitution with 2-methoxyphenoxide.

Procedure

- Bromination : 7-Hydroxy-4H-chromen-4-one is brominated using Br2 in acetic acid.

- Substitution : The brominated compound reacts with sodium 2-methoxyphenoxide in DMF at 100°C.

Key Insight

The electron-withdrawing ketone at position 4 activates position 3 for nucleophilic attack, but the ortho-methoxy group in the phenol slightly reduces reactivity due to steric effects.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Allan-Robinson + Ullmann | High regioselectivity | Multi-step, costly catalysts | 60–68% |

| Direct Cyclization | Fewer steps | Low yield, challenging synthesis | 45–50% |

| Nucleophilic Substitution | Simple conditions | Requires halogenation step | 55–65% |

Optimization Strategies and Reaction Conditions

Solvent Effects

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in Ullmann couplings.

- Acetic acid improves electrophilic bromination kinetics.

Catalyst Innovations

- Copper(I) iodide with 1,10-phenanthroline increases coupling efficiency by stabilizing reactive intermediates.

Temperature Control

- Elevated temperatures (120–150°C) are critical for overcoming activation barriers in substitution reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

- NMR : The 7-hydroxy proton appears as a singlet at δ 10.2 ppm (DMSO-d6), while the 2-methoxyphenoxy group shows distinct aromatic splitting.

- IR : Strong absorption at 1660 cm⁻¹ confirms the carbonyl group.

- X-ray Crystallography : Dihedral angles between the chromone core and 2-methoxyphenoxy group (∼88°) validate steric interactions.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carbonyl group in the chromone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 7-oxo-3-(2-methoxyphenoxy)-4H-chromen-4-one.

Reduction: Formation of 7-hydroxy-3-(2-methoxyphenoxy)-4H-chroman-4-one.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 2-methoxyphenoxy group in the target compound introduces conformational rigidity compared to direct phenyl-substituted analogs like daidzein or formononetin. This may influence receptor binding or solubility . XAP044 (4-iodophenoxy derivative) demonstrates high specificity for mGlu7 receptors, highlighting the role of halogen substituents in enhancing target affinity .

Methoxy vs. Hydroxy Groups: Methoxy groups (e.g., in formononetin) improve metabolic stability by resisting glucuronidation, whereas hydroxy groups (e.g., in daidzein) enhance antioxidant capacity but reduce bioavailability .

Synthetic Accessibility: Derivatives with phenylacetic acid precursors (e.g., daidzein, formononetin) are synthesized via Friedel-Crafts acylation , while phenoxy-substituted analogs may require nucleophilic aromatic substitution or Ullmann coupling for ether bond formation.

Critical Analysis:

- The target compound’s phenoxy ether linkage and 2-methoxy substitution position it uniquely among chromen-4-one derivatives.

Physicochemical and Pharmacokinetic Properties

Biological Activity

7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one, a member of the flavonoid family, has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the compound's mechanisms of action, research findings, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a chromenone core with specific substituents that enhance its biological activity. The presence of hydroxy and methoxy groups facilitates interactions with biological macromolecules, while the phenoxy moiety contributes to its solubility and bioavailability.

| Property | Details |

|---|---|

| Molecular Formula | C17H16O5 |

| Molecular Weight | 300.31 g/mol |

| Functional Groups | Hydroxy, Methoxyphenoxy |

| Classification | Flavonoid (Chromone derivative) |

The biological activity of 7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one is attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity and receptor signaling pathways. Key mechanisms include:

- Antioxidant Activity : The hydroxy group can scavenge free radicals, reducing oxidative stress.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Antimicrobial Properties : It exhibits inhibitory effects against various bacterial and fungal strains through disruption of microbial cell membranes.

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound:

-

Antimicrobial Activity

- In vitro studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The compound's structure allows it to penetrate microbial membranes efficiently.

-

Antioxidant Activity

- Assays measuring DPPH radical scavenging indicate that the compound exhibits strong antioxidant properties, which are crucial in preventing cellular damage.

-

Anti-inflammatory Effects

- Research indicates that it can significantly reduce inflammation markers in cell lines exposed to inflammatory stimuli.

-

Potential Anticancer Properties

- Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Integral University evaluated the antimicrobial properties of 7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one against various pathogens. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, indicating significant antimicrobial potential .

Study 2: Antioxidant Activity Assessment

In a study published in the Journal of Pharmaceutical Sciences, the antioxidant capacity was assessed using DPPH and ABTS assays. The compound exhibited an IC50 value of 25 µg/mL, demonstrating superior antioxidant activity compared to standard antioxidants .

Study 3: Anti-inflammatory Mechanisms

Research published in MDPI explored the anti-inflammatory effects through cytokine inhibition assays. The compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 50% at a concentration of 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.